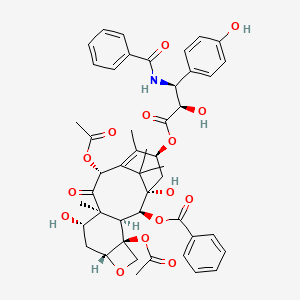
3'-p-Hydroxy Paclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-p-Hydroxy Paclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. Paclitaxel is a natural product originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). The compound 3’-p-Hydroxy Paclitaxel has a molecular formula of C47H51NO15 and is known for its enhanced solubility and potential therapeutic benefits compared to paclitaxel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-p-Hydroxy Paclitaxel involves several steps, starting from paclitaxel. One common method includes the hydroxylation of paclitaxel at the 3’ position. This can be achieved using specific hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 3’-p-Hydroxy Paclitaxel often involves semi-synthetic processes. These processes start with the extraction of paclitaxel from natural sources, followed by chemical modification to introduce the hydroxyl group at the desired position. Advanced techniques such as microbial fermentation and biotechnological methods are also employed to enhance the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
3’-p-Hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives with potential therapeutic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 3’-p-Hydroxy Paclitaxel, each with unique pharmacological properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3’-p-Hydroxy Paclitaxel has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of hydroxylated taxanes.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: 3’-p-Hydroxy Paclitaxel is investigated for its enhanced solubility and efficacy in cancer treatment compared to paclitaxel. It is also studied for its potential use in treating other diseases such as cardiovascular disorders and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 3’-p-Hydroxy Paclitaxel is similar to that of paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell division and apoptosis, making it an effective chemotherapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: The parent compound, known for its use in cancer therapy.
Docetaxel: A semi-synthetic derivative of paclitaxel with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: Another derivative with improved efficacy in certain types of cancer.
Uniqueness of 3’-p-Hydroxy Paclitaxel
3’-p-Hydroxy Paclitaxel is unique due to its enhanced solubility and potential for improved therapeutic outcomes. The hydroxyl group at the 3’ position increases its solubility in aqueous solutions, which can lead to better bioavailability and reduced side effects compared to paclitaxel .
Eigenschaften
Molekularformel |
C47H51NO15 |
|---|---|
Molekulargewicht |
869.9 g/mol |
IUPAC-Name |
[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38+,40-,45+,46-,47+/m0/s1 |
InChI-Schlüssel |
XKSMHFPSILYEIA-YUKVPPSFSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


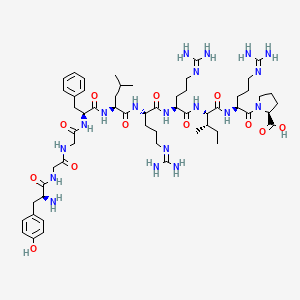

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
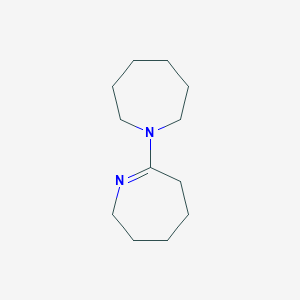
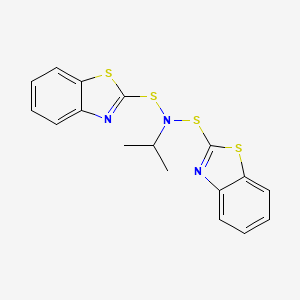

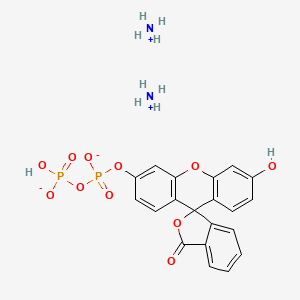
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
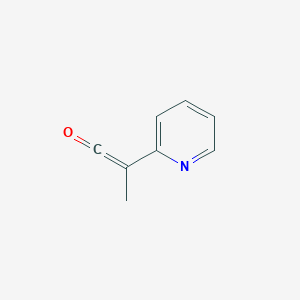
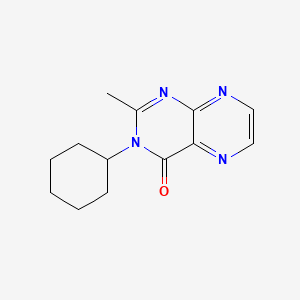
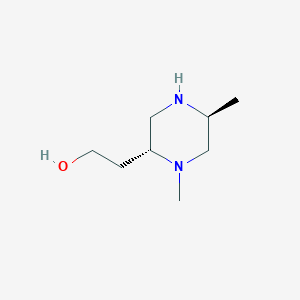
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)

